Cas no 1207008-38-5 (2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole)

2-(Cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole is a structurally distinct imidazole derivative featuring a cyclopentylsulfanyl moiety and dichlorophenyl substitution. Its design incorporates a 4-methylphenyl group at the N1 position, enhancing steric and electronic properties. The compound exhibits potential as an intermediate in pharmaceutical or agrochemical synthesis, owing to its rigid aromatic framework and sulfur-containing side chain, which may influence binding affinity or reactivity. The dichlorophenyl group contributes to lipophilicity, potentially improving membrane permeability. This scaffold is of interest for further functionalization or biological evaluation, particularly in applications requiring selective interactions with biological targets. Its synthetic versatility makes it a candidate for exploratory research in medicinal chemistry.
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole structure
1207008-38-5 structure
Product name:2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole
CAS No:1207008-38-5
MF:C21H20Cl2N2S
Molecular Weight:403.367901802063
CID:5450332
PubChem ID:49671530

2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole
    • AKOS024477032
    • 1207008-38-5
    • F2964-1242
    • 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole
    • 2-cyclopentylsulfanyl-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazole
    • 2-(Cyclopentylthio)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole
    • インチ: 1S/C21H20Cl2N2S/c1-14-6-9-16(10-7-14)25-20(15-8-11-18(22)19(23)12-15)13-24-21(25)26-17-4-2-3-5-17/h6-13,17H,2-5H2,1H3
    • InChIKey: IUNCZAXPEMWHCH-UHFFFAOYSA-N
    • SMILES: C1(SC2CCCC2)N(C2=CC=C(C)C=C2)C(C2=CC=C(Cl)C(Cl)=C2)=CN=1

計算された属性

  • 精确分子量: 402.0724252g/mol
  • 同位素质量: 402.0724252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 451
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.1Ų
  • XLogP3: 7.1

じっけんとくせい

  • 密度みつど: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 583.1±60.0 °C(Predicted)
  • 酸度系数(pKa): 2.20±0.70(Predicted)

2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2964-1242-20μmol
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole
1207008-38-5 90%+
20μl
$79.0 2023-04-29
Life Chemicals
F2964-1242-50mg
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole
1207008-38-5 90%+
50mg
$160.0 2023-04-29
Life Chemicals
F2964-1242-10μmol
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole
1207008-38-5 90%+
10μl
$69.0 2023-04-29
Life Chemicals
F2964-1242-4mg
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole
1207008-38-5 90%+
4mg
$66.0 2023-04-29
Life Chemicals
F2964-1242-5mg
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole
1207008-38-5 90%+
5mg
$69.0 2023-04-29
Life Chemicals
F2964-1242-75mg
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole
1207008-38-5 90%+
75mg
$208.0 2023-04-29
Life Chemicals
F2964-1242-25mg
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole
1207008-38-5 90%+
25mg
$109.0 2023-04-29
Life Chemicals
F2964-1242-3mg
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole
1207008-38-5 90%+
3mg
$63.0 2023-04-29
Life Chemicals
F2964-1242-20mg
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole
1207008-38-5 90%+
20mg
$99.0 2023-04-29
Life Chemicals
F2964-1242-2μmol
2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole
1207008-38-5 90%+
2μl
$57.0 2023-04-29

2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole 関連文献

2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazoleに関する追加情報

Introduction to 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole (CAS No: 1207008-38-5)

2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole, identified by its CAS number 1207008-38-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This imidazole derivative exhibits a unique structural framework, incorporating a cyclopentylsulfanyl group, a 3,4-dichlorophenyl moiety, and a 4-methylphenyl substituent. Such a combination of functional groups imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and therapeutic applications.

The imidazole core is a heterocyclic aromatic compound that plays a pivotal role in numerous biological processes. Its structural versatility allows for the integration of various substituents, which can modulate its pharmacological activity. In the case of 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole, the cyclopentylsulfanyl group contributes to steric hindrance and potential hydrophobic interactions, while the 3,4-dichlorophenyl and 4-methylphenyl groups introduce electronic effects and enhance binding affinity to biological targets. This intricate arrangement suggests potential applications in modulating enzyme activity, receptor binding, and other pharmacological mechanisms.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have indicated that the structural features of 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole may enable it to interact with proteins involved in inflammatory pathways, metabolic disorders, and neurodegenerative diseases. For instance, preliminary computational studies suggest that the compound could bind to enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammatory responses. The presence of chlorine atoms in the 3,4-dichlorophenyl group enhances electrophilic character, potentially facilitating interactions with nucleophilic residues in target proteins.

The cyclopentylsulfanyl group is particularly noteworthy for its ability to influence both the solubility and bioavailability of the compound. Sulfur-containing heterocycles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this group into 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole may enhance its interaction with sulfur-rich biomolecules such as cysteine residues in proteins. This interaction could be exploited to develop novel therapeutic strategies targeting diseases associated with oxidative stress and inflammation.

In addition to its potential biological activities, the compound's structural stability makes it an attractive scaffold for further derivatization. Researchers have explored various synthetic pathways to modify the functional groups while maintaining the core imidazole structure. These modifications aim to optimize pharmacokinetic properties such as solubility, permeability, and metabolic stability. For example, replacing one of the chlorine atoms in the 3,4-dichlorophenyl group with a fluorine atom has been shown to enhance binding affinity to certain protein targets while reducing off-target effects.

Recent experimental studies have begun to validate these computational predictions. In vitro assays have demonstrated that 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole exhibits inhibitory activity against several enzymes relevant to inflammatory diseases. Notably, it has shown promising results in inhibiting COX-2 at concentrations comparable to those of existing nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism of action appears to involve competitive inhibition of arachidonic acid metabolism by binding to the active site of COX-2. This finding underscores the potential of this compound as a lead molecule for developing new anti-inflammatory therapies.

The impact of substituent placement on pharmacological activity has also been extensively studied. The 4-methylphenyl group at position 1 of the imidazole ring contributes to hydrophobic interactions with lipid rafts in cell membranes, which could enhance membrane permeability and intracellular delivery. This feature is particularly relevant for developing drugs that require crossing biological barriers such as the blood-brain barrier or cell membranes. By optimizing this substituent's size and electronic properties, researchers can fine-tune the compound's pharmacokinetic profile.

Another area of interest is the potential application of 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole in treating neurodegenerative disorders such as Alzheimer's disease or Parkinson's disease. Imidazole derivatives have been implicated in modulating cholinergic systems and inhibiting enzymes associated with neurodegeneration. Preliminary studies suggest that this compound may interact with acetylcholinesterase or butyrylcholinesterase enzymes, which are involved in regulating acetylcholine levels in the brain. By inhibiting these enzymes or modulating cholinergic signaling pathways, 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole could potentially alleviate symptoms associated with these diseases.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include Suzuki-Miyaura cross-coupling reactions for introducing the aryl groups at positions 1 and 5 of the imidazole ring, followed by thiolation reactions to incorporate the cyclopentylsulfanyl moiety. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes for producing complex heterocyclic compounds like 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-imidazole.

The development of novel drug candidates requires rigorous evaluation through preclinical studies before advancing to human trials. Current research efforts are focused on assessing the safety profile and efficacy of this compound using both in vitro cell culture models and animal models. Pharmacokinetic studies are underway to determine parameters such as absorption distribution metabolism excretion (ADME) properties under various conditions. These studies will provide critical insights into whether 2-(cyclopentyle sulfanyl) -5(3 , 4 dich lor phen yl ) - 1( 4 methyl phen yl ) - 1 H im id az ole is suitable for further clinical development.

The integration of artificial intelligence (AI) tools into drug discovery pipelines has accelerated the identification of promising candidates like 2(cyclo pent ylsulf anyl ) - 5(34 dich lor phen yl ) - 1(42m eth yl phen yl ) - IH im id az ole . Machine learning algorithms can predict biological activity based on structural features without extensive experimental testing , saving time an d resources . Additionally , AI-driven virtual screening enables researchers t o explore vast chemical libraries efficiently , identifying compounds with optimal pharmacological profiles . This synergy between experimental chemistry an d computational methods holds great promise f or accelerating drug development timelines.

In conclusion,2(cyclo pent ylsulf anyl ) - 5(34 dich lor phen yl ) - 1(42m eth yl phen yl ) - IH im id az ole(CAS No:1207008-38-5) represents an exciting avenue f or pharmaceutical research due t o its unique structural features an d potential biological activities . Further investigation i n both computational modeling an d experimental studies is warranted t o fully elucidate its therapeutic potential . As research progresses , this compound may emerge as a valuable scaffold f or developing novel treatments f or inflammatory diseases , neurodegenerative disorders , an d other conditions where modulation o f enzymatic pathways an d protein interactions is crucial . The combination o f innovative synthetic methodologies an d advanced computational tools ensures that exploration o f such complex molecules remains at t he forefront o f modern medicinal chemistry . p >

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